Photo-dnp
Description
Photo-DNP (Photochemically Induced Dynamic Nuclear Polarization) is a technique that enhances nuclear magnetic resonance (NMR) signals through light-driven spin polarization in chromophore–radical systems. This method exploits the interaction between photoexcited triplet states of chromophores and stable radicals, generating hyperpolarization via the cross-effect mechanism. Applications span quantum computing, optical qubit initialization, and solid-state magic-angle spinning NMR, where this compound significantly improves sensitivity for structural analysis of complex materials .
Properties
CAS No. |
120551-21-5 |
|---|---|
Molecular Formula |
C24H31N9O7 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide |
InChI |
InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34) |
InChI Key |
AKQYBONEMKGWGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
120551-21-5 |
Synonyms |
6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate photo-DNP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Aminohexyl Backbone: This step involves the reaction of hexanoic acid with appropriate amines under controlled conditions to form the aminohexyl backbone.
Introduction of Nitro Groups: The nitro groups are introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Azidation: The azido group is introduced by reacting the intermediate compound with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with azido group replaced by other nucleophiles.
Scientific Research Applications
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling of biomolecules due to the presence of reactive azido groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Semiconductor Photocatalysts (TiO₂, ZnO, and Heterojunctions)
Structure and Mechanism :
- TiO₂ Nanoparticles: Widely used for photocatalytic degradation of volatile organic compounds (VOCs) under UV light. Charge separation at TiO₂ surfaces generates electron-hole pairs, driving redox reactions .
- ZnO Nanoparticles: Similar bandgap (~3.3 eV) to TiO₂ but with higher electron mobility. Effective in visible-light-driven photocatalysis when doped or hybridized .
- CuO@TiO₂ Heterojunction : A Z-scheme heterojunction with enhanced charge separation. Demonstrates 2.5× higher degradation efficiency for methyl orange compared to pure TiO₂ under visible light .
- CdS-NPs@ZnO-NRs: A 0D/1D heterostructure with extended visible-light absorption (λ > 420 nm). Exhibits 93% efficiency in CO₂ photoreduction to methanol, attributed to efficient electron transfer at the CdS-ZnO interface .
Comparison with Photo-DNP :
While semiconductor photocatalysts rely on bandgap excitation for redox reactions, this compound utilizes spin polarization for NMR signal enhancement. The former targets environmental remediation and energy conversion, whereas this compound focuses on analytical sensitivity in spectroscopy.
Table 1: Key Properties of Semiconductor Photocatalysts vs. This compound
Plasmonic Metal Nanoparticles (Pd, Cu)
Structure and Mechanism :
- Pd NPs@TTT-COF: Ultrafine palladium nanoparticles (2–3 nm) on a benzothiazole-linked covalent organic framework (COF). Achieves 98% yield in Suzuki-Miyaura cross-coupling reactions under visible light via plasmonic hot-electron transfer .
- Cu/graphene: Plasmonic Cu nanoparticles enable photocatalytic C–N and C–C coupling with >90% efficiency, leveraging localized surface plasmon resonance (LSPR) .
Comparison with this compound :
Plasmonic catalysts drive organic synthesis through LSPR, contrasting with this compound’s focus on spin dynamics. However, both systems utilize light to manipulate electronic states—either for chemical bond formation (plasmonics) or spin polarization (this compound).
Organic Photoactive Compounds
Chromophore–Radical Systems :
- Triplet-Radical Systems : Anthracene radical-linked π-conjugated systems enhance intersystem crossing (ISC) rates, stabilizing organic materials under visible light. These systems are pivotal in this compound for generating giant magnetization in solid matrices .
- Phthalimide Derivatives : Studied via CIDNP (Chemically Induced Dynamic Nuclear Polarization), these compounds exhibit photoreactivity with triethylamine, producing polarized NMR signals through radical pair mechanisms .
Comparison with this compound :
While both this compound and CIDNP rely on radical-mediated polarization, this compound specifically optimizes chromophore–radical interfaces for NMR applications, whereas CIDNP is a broader technique for studying reaction mechanisms.
Research Findings and Innovations
- This compound: Structural optimization of chromophore–radical systems increases spin polarization efficiency by tuning exchange interactions and zero-field splitting parameters, enabling applications in quantum technologies .
- Heterojunctions: CuO@TiO₂ and CdS@ZnO heterostructures outperform single-component photocatalysts due to enhanced charge separation and visible-light absorption .
- Plasmonic Catalysts : Pd NPs@TTT-COF achieves near-quantitative yields in cross-coupling reactions, highlighting the synergy between plasmonic metals and porous supports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
